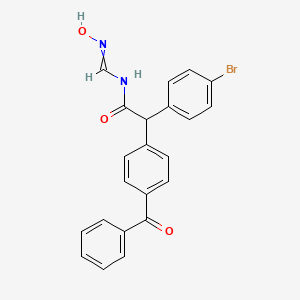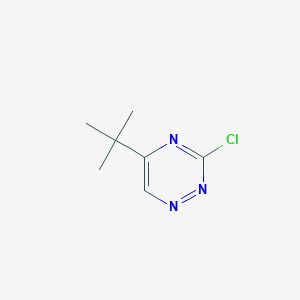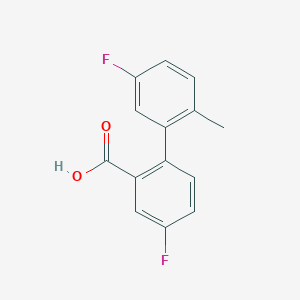
7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one typically involves the reaction of 7-chloro-4H-chromen-4-one with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-4H-chromen-4-one: Lacks the fluorophenyl group, which may affect its biological activity.
4-Fluoro-2-(4-chlorophenyl)-4H-chromen-4-one: Similar structure but with different substituents, leading to variations in chemical and biological properties.
7-Chloro-2-(4-methylphenyl)-4H-chromen-4-one: The presence of a methyl group instead of a fluoro group can alter its reactivity and applications.
Uniqueness
7-Chloro-2-(4-fluorophenyl)-4H-chromen-4-one is unique due to the presence of both chloro and fluoro substituents, which can enhance its biological activity and chemical reactivity. The combination of these substituents makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H8ClFO2 |
|---|---|
Molekulargewicht |
274.67 g/mol |
IUPAC-Name |
7-chloro-2-(4-fluorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8ClFO2/c16-10-3-6-12-13(18)8-14(19-15(12)7-10)9-1-4-11(17)5-2-9/h1-8H |
InChI-Schlüssel |
FAMQGWKLMCFCEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)








![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)



